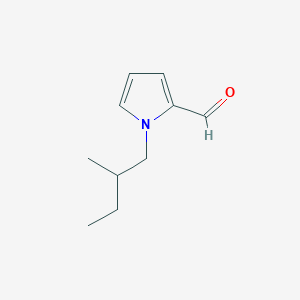

1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde

Description

1-(2-Methylbutyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative characterized by a 2-methylbutyl group attached to the pyrrole nitrogen and a formyl group at the 2-position. Pyrrole-2-carbaldehyde derivatives are widely explored in medicinal chemistry and materials science due to their versatile reactivity, particularly in forming Schiff bases, coordinating metal ions, or serving as intermediates in heterocyclic synthesis .

Properties

IUPAC Name |

1-(2-methylbutyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-9(2)7-11-6-4-5-10(11)8-12/h4-6,8-9H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLOYEZEAGCOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbutylamine with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and oxidation to introduce the aldehyde group at the desired position.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1-(2-Methylbutyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include 1-(2-methylbutyl)-1H-pyrrole-2-carboxylic acid, 1-(2-methylbutyl)-1H-pyrrole-2-methanol, and various substituted pyrrole derivatives.

Scientific Research Applications

Organic Synthesis

The compound is commonly used as a building block in the synthesis of complex organic molecules. Its structure allows for various functionalizations, making it suitable for creating pharmaceuticals and agrochemicals. For instance, derivatives of pyrrole are often explored for their potential as drug candidates due to their biological activities .

Research has indicated that pyrrole derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Compounds related to 1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies suggest that modifications at specific positions on the pyrrole ring can enhance antibacterial activity .

- Anticancer Potential : Pyrrole-containing compounds are under investigation for their ability to inhibit cancer cell proliferation. These studies focus on the mechanisms by which these compounds interact with cellular targets .

Medicinal Chemistry

The compound serves as a lead structure in drug discovery efforts. Its unique chemical properties allow researchers to modify it to improve efficacy and reduce toxicity. Ongoing research aims to elucidate its mechanism of action within biological systems, which may involve interactions with enzymes or receptors crucial for various physiological processes .

Case Study 1: Antimicrobial Activity

A recent study isolated several pyrrole derivatives from natural sources and tested their antimicrobial efficacy. The results indicated that specific modifications on the pyrrole scaffold significantly increased inhibition zones against pathogenic bacteria. For instance, halogen substitutions at the C4 position were correlated with enhanced antibacterial activity .

Case Study 2: Drug Development

In drug development research, this compound was utilized to synthesize novel compounds targeting cancer cell lines. The derivatives exhibited selective cytotoxicity against certain cancer types while sparing normal cells, highlighting their potential as therapeutic agents .

Data Table: Comparison of Biological Activities

| Compound | Source | Activity Type | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Synthetic | Antimicrobial | 15-20 |

| Pyrrole Derivative A | Natural (Fungi) | Anticancer | IC50 = 25 µM |

| Pyrrole Derivative B | Natural (Plants) | Antimicrobial | 18-22 |

Mechanism of Action

The mechanism of action of 1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate biological pathways and lead to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 2-methylbutyl group in the target compound likely offers higher lipophilicity than benzyl or piperidinylethyl groups, favoring passive diffusion in biological systems .

- Reactivity : Halogenated analogs (e.g., 3,5-dichlorophenyl) exhibit enhanced electrophilic character, making them suitable for nucleophilic substitution reactions, whereas azido derivatives enable modular bioconjugation .

- Biological Activity : Piperidinylethyl and thiazolylmethyl derivatives (e.g., CAS 692287-27-7) are prioritized in drug discovery due to their balance of solubility and target engagement .

Biological Activity

1-(2-Methylbutyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various therapeutic applications, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

This compound can be described by the following chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃N₁O |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1152560-53-6 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.

Antimicrobial Activity

A study published in the Journal of Antibiotics evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .

Anti-inflammatory Mechanism

In a study focusing on the anti-inflammatory properties of pyrrole derivatives, researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition was associated with the suppression of NF-kB signaling pathways, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Research published in Cancer Letters reported that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural features. Modifications at the pyrrole ring or substituents can enhance or diminish their efficacy. For instance, substituents that increase lipophilicity tend to improve membrane permeability, thereby enhancing antimicrobial activity .

Q & A

Q. Q1. What are the established synthetic routes for 1-(2-methylbutyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyrrole-2-carbaldehyde derivatives typically involves alkylation of the pyrrole nitrogen. For 1-(2-methylbutyl) substitution, a nucleophilic substitution reaction between pyrrole-2-carbaldehyde and 2-methylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a plausible route . Optimizing reaction parameters (temperature, solvent polarity, and stoichiometry) is critical. For example, reports yields up to 98% for similar alkylation reactions by controlling reaction time and using excess alkyl halide. Purification via column chromatography (e.g., hexanes/ethyl acetate) is recommended to isolate the product .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the aldehyde proton (~9.5–10.0 ppm) and pyrrole ring protons (6.2–7.3 ppm). The 2-methylbutyl chain will show distinct methyl (0.8–1.0 ppm) and methylene (1.2–1.6 ppm) shifts .

- HRMS : Confirm molecular weight (C₁₀H₁₅NO: 165.1154 g/mol) with ESI or EI ionization .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity of this compound in multicomponent reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrophilicity at the aldehyde group and nucleophilic sites on the pyrrole ring. For example, highlights azide-based multicomponent reactions involving similar aldehydes, where computational studies predict regioselectivity in imine formation. Molecular docking or MD simulations may further elucidate interactions with biological targets .

Q. Q4. What strategies resolve contradictions in reported synthetic yields for pyrrole-2-carbaldehyde derivatives?

Methodological Answer: Discrepancies in yields (e.g., 85% vs. 98% in ) often arise from:

- Reagent purity : Use freshly distilled DMF and anhydrous K₂CO₃ to minimize side reactions.

- Reaction monitoring : Employ TLC or in-situ IR to track aldehyde consumption.

- Scale effects : Milligram-scale reactions may underperform due to inefficient mixing; optimize for larger scales using flow chemistry .

Q. Q5. How does the 2-methylbutyl substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability : Use DSC/TGA to identify decomposition temperatures.

- pH stability : Monitor aldehyde oxidation (e.g., via HPLC) in buffered solutions (pH 2–12). The bulky 2-methylbutyl group may sterically hinder hydrolysis compared to smaller alkyl chains .

Application-Oriented Questions

Q. Q6. How can this compound serve as a building block for heterocyclic drug candidates?

Methodological Answer: The aldehyde group enables condensation with amines (e.g., hydrazines for hydrazone formation) or ketones for cyclization. demonstrates its utility in synthesizing dihydroindolizines via enantioselective catalysis. For example, (S)-α,α-Diphenylprolinol trimethylsilyl ether can induce asymmetry in cascade reactions .

Q. Q7. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer: Crystallization difficulties arise from the compound’s flexibility and low melting point. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.